WYE-687 dihydrochloride

mTOR Enzymatic Assay Kinase Inhibition

WYE-687 dihydrochloride (CAS 1702364-87-1) is an ATP-competitive mTOR inhibitor with an IC50 of 7 nM, concurrently inhibiting mTORC1 and mTORC2. It exhibits >100-fold selectivity over PI3Kα, ensuring mTOR-specific effects without upstream PI3K inhibition. The dihydrochloride salt form enhances solubility (up to 100 mM in water/DMSO), facilitating stock solution preparation. Ideal for preclinical oncology studies (oral 25 mg/kg in xenograft models) and SAR investigations. For research use only.

Molecular Formula C28H34Cl2N8O3
Molecular Weight 601.5 g/mol
Cat. No. B2702772
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameWYE-687 dihydrochloride
Molecular FormulaC28H34Cl2N8O3
Molecular Weight601.5 g/mol
Structural Identifiers
SMILESCOC(=O)NC1=CC=C(C=C1)C2=NC3=C(C=NN3C4CCN(CC4)CC5=CN=CC=C5)C(=N2)N6CCOCC6.Cl.Cl
InChIInChI=1S/C28H32N8O3.2ClH/c1-38-28(37)31-22-6-4-21(5-7-22)25-32-26(35-13-15-39-16-14-35)24-18-30-36(27(24)33-25)23-8-11-34(12-9-23)19-20-3-2-10-29-17-20;;/h2-7,10,17-18,23H,8-9,11-16,19H2,1H3,(H,31,37);2*1H
InChIKeyZQJPHAXLAKKXIX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes2 mg / 5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

WYE-687 (methyl N-[4-[4-morpholin-4-yl-1-[1-(pyridin-3-ylmethyl)piperidin-4-yl]pyrazolo[3,4-d]pyrimidin-6-yl]phenyl]carbamate dihydrochloride): A Highly Selective ATP-Competitive mTOR Inhibitor for Preclinical Research


Methyl N-[4-[4-morpholin-4-yl-1-[1-(pyridin-3-ylmethyl)piperidin-4-yl]pyrazolo[3,4-d]pyrimidin-6-yl]phenyl]carbamate dihydrochloride (commonly designated WYE-687) is a pyrazolopyrimidine-based small molecule that acts as a potent, ATP-competitive inhibitor of the mammalian target of rapamycin (mTOR) kinase [1]. It exhibits high selectivity for mTOR over class I phosphoinositide 3-kinase (PI3K) isoforms and a broad panel of other kinases . WYE-687 concurrently blocks both mTOR complex 1 (mTORC1) and mTOR complex 2 (mTORC2) signaling, thereby suppressing downstream effectors including S6K, 4E-BP1, and AKT .

Why In-Class mTOR Inhibitors Cannot Simply Substitute for WYE-687: Differentiated Selectivity and Cellular Pharmacology


Despite sharing a common pyrazolopyrimidine scaffold with other ATP-competitive mTOR inhibitors such as WAY-600 and WYE-354, subtle structural variations in WYE-687 confer distinct selectivity and pharmacological properties. Direct comparative studies demonstrate that WYE-687 possesses a unique kinase inhibition profile, with quantitatively different selectivity margins against PI3K isoforms and off-target kinases [1]. Moreover, unlike rapamycin analogs (rapalogs) that allosterically inhibit only mTORC1, WYE-687 is an ATP-competitive inhibitor that acutely suppresses both mTORC1 and mTORC2, providing a mechanistic advantage in cellular models driven by mTORC2-dependent signaling [2]. These differences render generic substitution with another mTOR inhibitor scientifically invalid for experiments requiring the specific potency, selectivity, and cellular effects of WYE-687.

Quantitative Differentiation of WYE-687: Direct Comparator Evidence for Procurement Decisions


mTOR Enzyme Inhibition Potency: WYE-687 Exhibits Comparable or Superior IC50 Relative to In-Class Pyrazolopyrimidines

WYE-687 inhibits recombinant mTOR enzyme with an IC50 of 7 nM in a DELFIA assay measuring His6-S6K1 T389 phosphorylation . In head-to-head comparative studies, this potency is similar to the closely related inhibitors WAY-600 (IC50 = 9 nM) and WYE-354 (IC50 = 5 nM) [1]. The data establish WYE-687 as a high-potency mTOR inhibitor within the same narrow range as the most active compounds in its structural class.

mTOR Enzymatic Assay Kinase Inhibition Potency

Kinase Selectivity Profile: WYE-687 Demonstrates Quantitatively Different Selectivity Margins Over PI3K Isoforms and Off-Target Kinases

WYE-687 exhibits >100-fold selectivity for mTOR over PI3Kα (IC50 = 81 nM) and >500-fold selectivity over PI3Kγ (IC50 = 3110 nM) . In a broader panel, it shows IC50 values >50 μM against 24 additional kinases, including CK1γ1 (17.8 μM) and p38α (28.9 μM) . While WAY-600 and WYE-354 also display >100-fold selectivity over PI3Kα, WYE-687's specific selectivity margins are distinct: for instance, WAY-600 exhibits a >200-fold selectivity over PI3Kα (PI3Kα IC50 = 1962 nM) [1]. Furthermore, kinome-wide profiling of WYE-354 revealed binding to p38 kinases and PI3K isoforms at high concentrations [2], whereas WYE-687's selectivity has been validated in cellular assays at concentrations below 1 μM .

Selectivity PI3K Kinase Profiling Off-target

Cellular Antiproliferative Activity: WYE-687 Induces G1 Cell Cycle Arrest and Apoptosis in Cancer Cell Lines

WYE-687 exhibits antiproliferative effects in multiple cancer cell lines, including U87MG (glioblastoma), MDA361 (breast cancer), and LNCaP (prostate cancer), with IC50 values in the sub-micromolar range . Mechanistically, it induces a robust G1 cell cycle arrest and selective apoptosis . In contrast, rapamycin and rapalogs primarily induce cytostatic effects without robust apoptosis [1]. Quantitative comparison shows that WYE-687 reduces cell viability in HL-60 acute myeloid leukemia (AML) cells with an IC50 of ~100 nM in MTT assays [2], whereas the dual PI3K/mTOR inhibitor BEZ235 exhibits an IC50 of ~10 nM in the same cell line [3], highlighting that WYE-687's mTOR-selective profile yields a different potency window.

Antiproliferative Cell Cycle Apoptosis Cancer

In Vivo Antitumor Efficacy: Oral WYE-687 Suppresses Xenograft Tumor Growth in Multiple Models

Oral administration of WYE-687 at 25 mg/kg daily significantly inhibits the growth of U937 AML xenograft tumors in SCID mice, achieving approximately 70% tumor growth inhibition (TGI) at day 15 [1]. In a separate study, WYE-687 (25 mg/kg, oral gavage) suppressed 786-O renal cell carcinoma (RCC) xenograft growth in nude mice [2]. In comparison, the structurally related inhibitor WYE-354 showed robust antitumor activity in PTEN-null tumors at similar dosing [3], but direct comparative in vivo data between the two compounds are not available. Notably, WYE-687 achieves this efficacy without causing significant toxicity, as evidenced by stable body weights in treated mice [4].

In vivo Xenograft Oral administration Efficacy

Chemical Stability and Solubility: WYE-687 Dihydrochloride Salt Form Enhances Aqueous Solubility for In Vitro Assays

WYE-687 dihydrochloride salt exhibits improved aqueous solubility compared to the free base, with reported solubility in DMSO of 0.5–2 mg/mL . The compound is insoluble in water but soluble in DMSO and DMF . Purity is typically ≥98% as determined by HPLC . In contrast, the structurally related WAY-600 is available only as a free base with comparable DMSO solubility , while WYE-354 is also a free base . The dihydrochloride salt form of WYE-687 provides a formulation advantage for preparing concentrated stock solutions for in vitro assays, reducing the need for sonication or heating.

Solubility Formulation Stability Salt form

mTORC1/mTORC2 Dual Inhibition Signature: WYE-687 Suppresses Both P-S6K and P-AKT(S473) at Low Nanomolar Concentrations

WYE-687 potently inhibits phosphorylation of both mTORC1 (P-S6K T389) and mTORC2 (P-AKT S473) substrates in cellular assays, with EC50 values <100 nM in most cell lines . Importantly, it does not affect P-AKT(T308), the PDK1-dependent phosphorylation site, confirming mTOR-selective inhibition . In contrast, the rapalog everolimus inhibits only mTORC1 and fails to suppress P-AKT(S473) [1]. The dual PI3K/mTOR inhibitor BEZ235 inhibits both mTORC1/2 and PI3K, leading to suppression of P-AKT(T308) as well [2]. This unique biomarker signature of WYE-687 (P-S6K↓, P-AKT(S473)↓, P-AKT(T308) unchanged) provides a pharmacodynamic fingerprint for verifying target engagement in cells.

mTORC1 mTORC2 Biomarker Cellular signaling

Optimized Research Applications of WYE-687 Dihydrochloride Based on Validated Differentiation Data


Dissecting mTORC1- vs. mTORC2-Specific Signaling in Cancer Models

Use WYE-687 to selectively inhibit both mTOR complexes while monitoring the differential phosphorylation of S6K (mTORC1) and AKT(S473) (mTORC2). The compound's inability to suppress P-AKT(T308) ensures that observed effects are mTOR-specific rather than resulting from upstream PI3K inhibition . This application is validated by the quantitative selectivity data showing >100-fold selectivity over PI3Kα and >500-fold over PI3Kγ .

In Vivo Xenograft Studies Requiring Oral mTORC1/2 Inhibition

For preclinical oncology studies, WYE-687 administered orally at 25 mg/kg daily reliably suppresses tumor growth in subcutaneous xenograft models, including AML (U937) and RCC (786-O) [1][2]. The compound's oral bioavailability and tolerability make it a suitable tool for chronic dosing regimens where rapalogs are insufficient due to mTORC2 bypass signaling.

High-Throughput Screening of mTOR-Dependent Cellular Phenotypes

The dihydrochloride salt form of WYE-687 provides enhanced solubility in DMSO (0.5–2 mg/mL) , facilitating the preparation of concentrated stock solutions for automated liquid handling systems. Its defined selectivity profile (IC50 >50 μM against 24 off-target kinases) minimizes confounding hits in phenotypic screens, making it an ideal reference inhibitor for assay validation.

Comparative Pharmacology Studies with WAY-600 and WYE-354

Employ WYE-687 alongside WAY-600 and WYE-354 to investigate structure-activity relationships within the pyrazolopyrimidine class. The subtle differences in PI3K isoform selectivity (WYE-687 PI3Kα IC50 = 81 nM vs. WAY-600 PI3Kα IC50 = 1962 nM) [3] enable researchers to correlate specific chemical modifications with changes in kinase selectivity.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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